molecular formula C12H18NO5P B14151068 2-Acetamidophenyl diethyl phosphate CAS No. 89277-80-5

2-Acetamidophenyl diethyl phosphate

Cat. No.: B14151068
CAS No.: 89277-80-5
M. Wt: 287.25 g/mol
InChI Key: YCSXTUYFFGAKME-UHFFFAOYSA-N
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Description

2-Acetamidophenyl diethyl phosphate is an organophosphorus compound with the molecular formula C12H18NO5P This compound is characterized by the presence of a phosphate group attached to a phenyl ring, which is further substituted with an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidophenyl diethyl phosphate typically involves the reaction of 2-acetamidophenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 2-acetamidophenol and diethyl phosphorochloridate

    Catalysts: Triethylamine or pyridine

    Solvents: Industrial-grade dichloromethane or tetrahydrofuran

    Purification: Crystallization or column chromatography

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert the phosphate group to phosphite.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phosphates.

    Reduction: Formation of phosphites.

    Substitution: Formation of substituted phenyl phosphates.

Scientific Research Applications

2-Acetamidophenyl diethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetamidophenyl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-aminoethyl)phosphonate
  • Diethyl phosphite
  • Diethyl (2-hydroxyethyl)phosphonate

Comparison

2-Acetamidophenyl diethyl phosphate is unique due to the presence of both an acetamido group and a phosphate group attached to a phenyl ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example:

  • Diethyl (2-aminoethyl)phosphonate : Lacks the phenyl ring and acetamido group, resulting in different reactivity and applications.
  • Diethyl phosphite : Contains a phosphite group instead of a phosphate group, leading to different chemical behavior.
  • Diethyl (2-hydroxyethyl)phosphonate : Has a hydroxyl group instead of an acetamido group, affecting its biological activity.

Properties

CAS No.

89277-80-5

Molecular Formula

C12H18NO5P

Molecular Weight

287.25 g/mol

IUPAC Name

(2-acetamidophenyl) diethyl phosphate

InChI

InChI=1S/C12H18NO5P/c1-4-16-19(15,17-5-2)18-12-9-7-6-8-11(12)13-10(3)14/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

YCSXTUYFFGAKME-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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